1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
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Overview
Description
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indole-derived synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the human body. The purpose of
Mechanism of Action
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine exerts its effects by binding to the CB1 and CB2 receptors in the human body. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes. 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has been found to have a much higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for its potent psychoactive effects.
Biochemical and Physiological Effects:
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has been found to have a range of biochemical and physiological effects in the human body. These effects include alterations in heart rate, blood pressure, and body temperature. 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has also been found to have potent analgesic, anti-inflammatory, and antiemetic effects. However, the use of this compound can also lead to adverse effects, such as anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has several advantages and limitations for lab experiments. One of the primary advantages is its high affinity for the CB1 and CB2 receptors, which makes it an excellent tool compound for studying the cannabinoid receptor system. However, the use of this compound can also be challenging due to its potent psychoactive effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine. One area of research is the development of novel synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic uses of 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine, such as in the treatment of pain, inflammation, and nausea. Additionally, further studies are needed to understand the long-term effects of 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine use on the human body.
Conclusion:
In conclusion, 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a potent synthetic cannabinoid that has gained significant attention in recent years due to its psychoactive effects. The synthesis method for this compound has been extensively studied and optimized to produce high yields of pure 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine. This compound has been used in various scientific research applications to study the cannabinoid receptor system and has been found to have a range of biochemical and physiological effects. However, the use of this compound can also lead to adverse effects, and further research is needed to understand its long-term effects on the human body.
Synthesis Methods
The synthesis of 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine involves the reaction of 1-methylpiperazine with 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized to produce high yields of pure 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine.
Scientific Research Applications
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has been used in various scientific research applications, including in vitro and in vivo studies to investigate its pharmacological properties. One of the primary uses of 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is as a tool compound to study the cannabinoid receptor system. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which play a crucial role in the regulation of various physiological processes in the human body.
properties
IUPAC Name |
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-2-4-15(5-3-14)8-10-6-12-13(20-9-19-12)7-11(10)16(17)18/h6-7H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBBRCKFYVUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine |
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